molecular formula C11H12BrNO2 B3391141 5-(2-bromoacetyl)-N,2-dimethylbenzamide CAS No. 1421923-02-5

5-(2-bromoacetyl)-N,2-dimethylbenzamide

Cat. No.: B3391141
CAS No.: 1421923-02-5
M. Wt: 270.12 g/mol
InChI Key: BBPFNPGOUOLIKC-UHFFFAOYSA-N
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Description

5-(2-Bromoacetyl)-N,2-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromoacetyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromoacetyl)-N,2-dimethylbenzamide typically involves the bromination of an acetyl group followed by its attachment to a benzamide structure. One common method involves the reaction of N,2-dimethylbenzamide with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the bromoacetyl bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the industrial synthesis more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromoacetyl)-N,2-dimethylbenzamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromoacetyl group to an acetyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, thiourea, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amide derivatives, while oxidation can produce carboxylic acids.

Scientific Research Applications

5-(2-Bromoacetyl)-N,2-dimethylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Biological Studies: Researchers use this compound to study enzyme inhibition and protein-ligand interactions, contributing to the understanding of biochemical pathways.

    Industrial Applications: It is employed in the development of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(2-bromoacetyl)-N,2-dimethylbenzamide involves its interaction with biological targets through its reactive bromoacetyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition in medicinal chemistry or protein labeling in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Bromoacetyl)-2H-chromen-2-one: This compound shares the bromoacetyl group but has a different core structure, leading to distinct chemical and biological properties.

    3-(2-Bromoacetyl)-2H-chromen-2-one: Another similar compound with a coumarin core, used in the synthesis of heterocyclic compounds.

    2-Bromoacetyl Group Compounds: Various compounds containing the 2-bromoacetyl group exhibit similar reactivity but differ in their core structures and applications.

Uniqueness

5-(2-Bromoacetyl)-N,2-dimethylbenzamide is unique due to its specific benzamide structure combined with the bromoacetyl group. This combination imparts distinct reactivity and potential for diverse applications in medicinal chemistry and organic synthesis. Its ability to undergo various chemical reactions and form covalent bonds with biological targets makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

5-(2-bromoacetyl)-N,2-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-7-3-4-8(10(14)6-12)5-9(7)11(15)13-2/h3-5H,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPFNPGOUOLIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CBr)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421923-02-5
Record name 5-(2-bromoacetyl)-N,2-dimethylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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